molecular formula C20H19NO4 B309635 2,4,5-trimethoxy-N-(1-naphthyl)benzamide

2,4,5-trimethoxy-N-(1-naphthyl)benzamide

Cat. No.: B309635
M. Wt: 337.4 g/mol
InChI Key: JILNHEMBSLEZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trimethoxy-N-(1-naphthyl)benzamide is a synthetic benzamide derivative characterized by a trimethoxy-substituted aromatic ring (2,4,5 positions) linked via an amide bond to a 1-naphthyl group. This compound belongs to a broader class of methoxy-substituted benzamides, which are studied for their diverse pharmacological properties, including enzyme inhibition, receptor modulation, and antitumor activity .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

2,4,5-trimethoxy-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C20H19NO4/c1-23-17-12-19(25-3)18(24-2)11-15(17)20(22)21-16-10-6-8-13-7-4-5-9-14(13)16/h4-12H,1-3H3,(H,21,22)

InChI Key

JILNHEMBSLEZDV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC=CC3=CC=CC=C32)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC=CC3=CC=CC=C32)OC)OC

solubility

0.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of 2,4,5-trimethoxy-N-(1-naphthyl)benzamide can be contextualized by comparing it to analogs with variations in methoxy substitution patterns, N-substituents, and biological activities. Below is a detailed analysis supported by research findings:

Methoxy Substitution Patterns

Most analogs in the literature feature 3,4,5-trimethoxybenzamide scaffolds rather than 2,4,5 isomers. For example:

  • 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide (): Demonstrates P-glycoprotein (P-gp) inhibitory activity with IC₅₀ values ranging from 1.4–20 µM. The 3,4,5-trimethoxy configuration is critical for maintaining potency, as desmethylation reduces activity .

Key Insight : The 3,4,5-trimethoxy configuration is more extensively studied and associated with higher bioactivity than 2,4,5 isomers, likely due to optimal spatial arrangement for target engagement.

N-Substituent Modifications

The nature of the N-substituent significantly impacts selectivity and potency:

Observations :

  • VUF15485 (3,4,5-trimethoxy scaffold) shows nanomolar affinity for ACKR3, attributed to its fluorophenyl-pyrrolidinyl substituent enabling hydrophobic and ionic interactions .
  • Compound 1y () demonstrates the impact of polar substituents (hydroxy group), which may improve solubility but reduce membrane permeability compared to lipophilic naphthyl groups.
  • Thiazolyl derivatives () highlight the role of heterocycles in enhancing target specificity, though their larger size may limit bioavailability.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) clogP (Predicted) Lipophilic Efficiency (LipE) Melting Point (°C)
This compound ~395 3.5–4.0 N/A N/A
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide 331.3 2.8 4.2 247–250
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide 332.1 2.1 3.8 N/A
VUF15485 470.5 3.9 5.1 N/A

Key Trends :

  • Polar substituents (e.g., hydroxy groups) reduce clogP but improve aqueous solubility, as seen in Compound 1y .

Structure-Activity Relationships (SAR)

  • Methoxy Groups : The 3,4,5-trimethoxy pattern is optimal for P-gp inhibition and kinase modulation, while positional isomers (e.g., 2,4,5) remain understudied .
  • N-Substituents : Bulky aromatic groups (e.g., naphthyl, thiazolyl) enhance target affinity but may reduce metabolic stability. Smaller substituents (e.g., hydroxyethyl) balance solubility and activity .
  • Hybrid Scaffolds : Compounds combining trimethoxybenzamide with triazolo or benzoxazole moieties () show promise in multitarget therapies but require further optimization for pharmacokinetics .

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